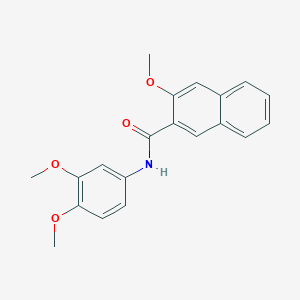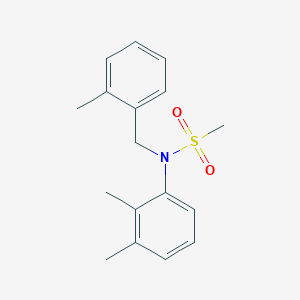![molecular formula C17H17NO5 B5822250 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, neurotoxicity, and inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the JNK pathway, which is involved in beta-amyloid-induced neurotoxicity. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against beta-amyloid-induced neurotoxicity, and the reduction of inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing more potent derivatives of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid that have improved therapeutic properties.
Métodos De Síntesis
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 4-bromophenol to form 4-(4-methoxyphenoxy)phenol. This compound is then reacted with 4-aminobutanoyl chloride to form 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In inflammation research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-13-6-8-15(9-7-13)23-14-4-2-12(3-5-14)18-16(19)10-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWPVSRFIBMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)





![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)